5-(chloromethyl)-2-(1,1-difluoroethyl)-1,3-thiazole
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Overview
Description
5-(chloromethyl)-2-(1,1-difluoroethyl)-1,3-thiazole is a synthetic organic compound belonging to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a chloromethyl group and a difluoroethyl group attached to the thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(chloromethyl)-2-(1,1-difluoroethyl)-1,3-thiazole typically involves the reaction of appropriate thiazole precursors with chloromethylating and difluoroethylating agents. One common method includes the chloromethylation of 2-(1,1-difluoroethyl)-1,3-thiazole using chloromethyl methyl ether in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the chloromethylating agent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as distillation or recrystallization to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-(chloromethyl)-2-(1,1-difluoroethyl)-1,3-thiazole undergoes various chemical reactions, including:
Nucleophilic substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.
Major Products Formed
Nucleophilic substitution: Products include azido, thiol, or alkoxy derivatives of the thiazole.
Oxidation: Products include sulfoxides and sulfones.
Reduction: Products include dihydrothiazole derivatives.
Scientific Research Applications
5-(chloromethyl)-2-(1,1-difluoroethyl)-1,3-thiazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives and heterocyclic compounds.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design and development.
Industry: It is used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(chloromethyl)-2-(1,1-difluoroethyl)-1,3-thiazole involves its interaction with molecular targets such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of enzyme activity. The difluoroethyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and increasing its cellular uptake.
Comparison with Similar Compounds
Similar Compounds
- 1-(1,1-Difluoroethyl)-4-(trifluoromethyl)benzene
- Isoxazole, 3-(chloromethyl)-5-(1,1-difluoroethyl)
- 1-(1,1-Difluoroethyl)-3,5-difluorobenzene
Uniqueness
5-(chloromethyl)-2-(1,1-difluoroethyl)-1,3-thiazole is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. The presence of both chloromethyl and difluoroethyl groups allows for diverse chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
2613384-27-1 |
---|---|
Molecular Formula |
C6H6ClF2NS |
Molecular Weight |
197.6 |
Purity |
95 |
Origin of Product |
United States |
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